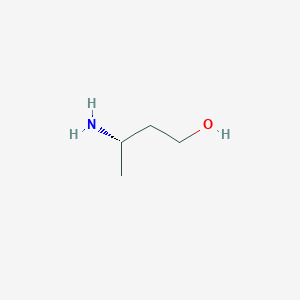

(S)-3-Aminobutan-1-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZSYQMSHMXLT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433065 | |

| Record name | (S)-3-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61477-39-2 | |

| Record name | (S)-3-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for S 3 Aminobutan 1 Ol

Chemoenzymatic Approaches for Enantioselective Synthesis

Chemoenzymatic strategies combine the precision of biocatalysis with traditional chemical synthesis to achieve efficient and selective production of chiral compounds. For (S)-3-aminobutan-1-ol, two primary chemoenzymatic routes are prominent: biocatalytic reductive amination and enzymatic kinetic resolution.

Biocatalytic reductive amination has emerged as a powerful tool for the asymmetric synthesis of chiral amines. This method utilizes amine dehydrogenases (AmDHs) to directly convert a prochiral ketone into a chiral amine with high enantioselectivity, using ammonia (B1221849) as the amine source. researchgate.net

The efficiency of AmDHs in synthesizing this compound from 4-hydroxybutan-2-one has been a subject of significant research. Studies have demonstrated that wild-type AmDHs can achieve high conversions and excellent enantioselectivities. For instance, the AmDH from Mycobacterium smegmatis (MsmeAmDH) has shown a remarkable enantiomeric excess (ee) of 99.5% for this compound. Current time information in Pacific/Auckland.researchgate.netgoogle.com

Table 1: Stereoselective Conversion of 4-hydroxybutan-2-one to this compound by Various Amine Dehydrogenases

| Enzyme | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| MsmeAmDH | 50 | up to 97.1 | 99.5 (S) | Current time information in Pacific/Auckland.researchgate.netgoogle.com |

| CfusAmDH | 10 | 48.2 | >99 (S) | Current time information in Pacific/Auckland. |

| MicroAmDH | 10 | 65.7 | >99 (S) | Current time information in Pacific/Auckland. |

| MATOUAmDH2 | 10 | 9.6 | >99 (S) | Current time information in Pacific/Auckland. |

The substrate scope of native AmDHs can be limited. However, protein engineering has been successfully employed to broaden their specificity and enhance their catalytic efficiency. vcu.edu Computational analysis and targeted mutagenesis of the substrate-binding cavity have led to the development of AmDH variants with improved activity towards a wider range of ketones. vcu.edu For example, engineered AmDHs derived from leucine (B10760876) dehydrogenase have been developed that show enhanced performance in the synthesis of various chiral amino alcohols. vcu.edu

Further research has explored the engineering of AmDHs to improve their activity and stability. For instance, an engineered amine dehydrogenase derived from the leucine dehydrogenase from Sporosarcina psychrophila (SpAmDH) demonstrated high stereoselectivity for the synthesis of (S)-2-aminobutan-1-ol, a structurally similar compound. rsc.org

The scalability of biocatalytic reductive amination is a critical factor for its industrial application. Successful semi-preparative scale-up experiments have been conducted for the synthesis of other small chiral amines using MsmeAmDH at substrate concentrations up to 150 mM, demonstrating the potential for larger-scale production of this compound. Current time information in Pacific/Auckland.researchgate.netgoogle.com These studies highlight the robustness of the biocatalytic system, often employing a glucose dehydrogenase (GDH) for cofactor regeneration. Current time information in Pacific/Auckland.

Enzymatic resolution is a classical and effective method for separating enantiomers from a racemic mixture. This technique relies on the ability of an enzyme to selectively catalyze a reaction with only one of the enantiomers, allowing for their separation.

Lipases are a versatile class of enzymes widely used in the kinetic resolution of racemic alcohols and amines. nih.gov The principle involves the enantioselective acylation or hydrolysis of an ester derivative of the racemic compound. For the production of this compound, a racemic mixture of 3-aminobutan-1-ol (B1281174) or a suitable derivative can be subjected to lipase-catalyzed acylation. The lipase (B570770) will preferentially acylate one enantiomer, leaving the other enantiomer unreacted and thus enriched. Candida antarctica Lipase B (CAL-B) is a commonly used and highly effective biocatalyst for the resolution of chiral amines and amino alcohols. ineosopen.org

While specific data for the lipase-mediated kinetic resolution of 3-aminobutan-1-ol to yield the (S)-enantiomer is not extensively detailed in the provided search results, the resolution of the closely related N-protected 2-aminobutan-1-ol (B80463) has been demonstrated. This serves as a strong indicator for the feasibility of a similar approach for 3-aminobutan-1-ol. For instance, the enantioselective acylation of racemic (±)-N-carbobenzoxy-2-aminobutan-1-ol catalyzed by porcine pancreatic lipase (PPL) has been reported as a key step in the synthesis of an antituberculosis drug. ineosopen.org In this process, the lipase selectively acylates one enantiomer, allowing for the separation of the optically active alcohol.

Table 2: Illustrative Example of Lipase-Mediated Kinetic Resolution of a Related Amino Alcohol

| Substrate | Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Purity | Reference |

|---|---|---|---|---|---|---|

| (±)-N-carbobenzoxy-2-aminobutan-1-ol | Porcine Pancreatic Lipase (PPL) | Not specified | Not specified | Optically active alcohol | High | ineosopen.org |

This example underscores the potential of lipase-mediated kinetic resolution as a viable method for obtaining enantiomerically enriched this compound. The strategy would typically involve the acylation of the racemic amino alcohol, where the lipase selectively acylates the (R)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity.

Enzymatic Resolution Techniques

Transaminase-Mediated Synthesis of Chiral Amines

Biocatalysis using transaminase (TAm) or amine dehydrogenase (AmDH) enzymes offers a highly selective and environmentally favorable route to chiral amines like this compound. These enzymes catalyze the asymmetric reductive amination of a prochiral ketone, transferring an amino group from an amine donor to the ketone substrate. researchgate.net

The synthesis of this compound via this method typically employs 4-hydroxy-2-butanone (B42824) as the starting ketone. smolecule.comnih.gov The enzyme, often requiring pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme, facilitates the transfer of an amino group from a donor such as isopropylamine (B41738) or ammonia to the ketone. researchgate.net This process can be conducted using either isolated enzymes or whole-cell systems. nih.gov

Research has demonstrated the high efficiency and enantioselectivity of this approach. Wild-type and engineered amine dehydrogenases have been shown to produce this compound with excellent conversions and enantiomeric excess (ee). whiterose.ac.uk For instance, the amine dehydrogenase from MsmeAmDH has achieved a 99.5% ee for the synthesis of this compound. researchgate.netwhiterose.ac.uk Similarly, engineered transaminases have reached over 90% conversion rates from the precursor substrate. The reaction is attractive for its sustainability, often proceeding in aqueous buffer systems under mild conditions and generating water as the primary byproduct. researchgate.net

Table 1: Performance of Various Amine Dehydrogenases in the Synthesis of this compound Data derived from studies on wild-type amine dehydrogenases. whiterose.ac.uk

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| MsmeAmDH | 4-hydroxy-2-butanone | This compound | Moderate-High | 99.5 |

| CfusAmDH | 4-hydroxy-2-butanone | This compound | Moderate-High | High |

| MicroAmDH | 4-hydroxy-2-butanone | This compound | Moderate-High | High |

Asymmetric Chemical Synthesis Routes

In addition to biocatalytic methods, several asymmetric chemical synthesis strategies have been developed to produce enantiomerically pure this compound. These routes rely on the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Asymmetric catalytic hydrogenation is a powerful technique for establishing stereocenters. wikipedia.org In a strategy analogous to the synthesis of the (R)-enantiomer, a stereocenter can be installed via a Noyori-type asymmetric hydrogenation of a β-keto ester like methyl acetoacetate (B1235776) using a ruthenium-BINAP catalytic system. vcu.edu This creates a chiral alcohol, which can then undergo further transformations, such as a Mitsunobu reaction followed by reduction, to yield the desired 1,3-amino alcohol. vcu.edu

Another approach involves the direct catalytic hydrogenation of an appropriate amino acid or aminoketone. For instance, asymmetric reductive amination using catalysts like (R)-BINAP-ligated ruthenium for the hydrogenation of 3-oxobutan-1-ol with ammonia can produce the chiral amine with high enantioselectivity.

The enantioselective reduction of a prochiral ketone is a direct and common method for creating a chiral alcohol. wikipedia.org This strategy is central to many syntheses of this compound.

The key precursor for this approach is 4-hydroxy-2-butanone, which contains a prochiral ketone that can be reduced to the chiral secondary alcohol of this compound. nih.gov The challenge lies in controlling the facial selectivity of the hydride attack on the ketone. This is achieved using chiral reducing agents or catalyst systems that can differentiate between the two enantiotopic faces of the carbonyl group. wikipedia.org Successful methods include Noyori's asymmetric transfer hydrogenation and Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org While many studies focus on the reduction to 1,3-butanediol, the principles are directly applicable to the synthesis of amino alcohols through related substrates. nih.govnih.govresearchgate.net

The choice of reducing agent or catalyst system is critical for achieving high enantioselectivity. wikipedia.org Several systems are effective for the enantioselective reduction of ketones.

Transition Metal Catalysts: Ruthenium complexes with chiral diamine ligands are highly effective for asymmetric transfer hydrogenation, using isopropanol (B130326) or formic acid as the hydride source. wikipedia.org These catalysts can achieve high yields and excellent enantioselectivity.

Oxazaborolidines (CBS Reagents): Catalytic amounts of a chiral oxazaborolidine, such as one derived from proline, in combination with a stoichiometric borane (B79455) source (e.g., borane-THF), can effectively reduce ketones with high enantiomeric excess. wikipedia.org

Chiral Boranes: Stoichiometric chiral reducing agents derived from boranes, such as those prepared from α-pinene (e.g., Alpine-Borane), can also be used for enantioselective ketone reductions. wikipedia.org

Hydride Reagents: While not catalytic, traditional reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) can be used if the substrate is first modified with a chiral auxiliary. smolecule.com The reduction of (R)-3-aminobutyric acid with sodium aluminum hydride has been shown to produce (R)-3-aminobutan-1-ol with high purity and 100% ee, a process that is analogous for the (S)-enantiomer.

Table 2: Examples of Chiral Reducing Systems for Ketones General systems applicable to the enantioselective reduction of prochiral ketones. wikipedia.org

| Reducing System | Type | Description |

| Ru-TsDPEN | Catalytic | Ruthenium catalyst with a chiral diamine ligand used for asymmetric transfer hydrogenation. |

| CBS Reagent + BH₃ | Catalytic | Chiral oxazaborolidine catalyst used with a borane source. |

| Alpine-Borane | Stoichiometric | A chiral organoborane reagent derived from α-pinene. |

| LiAlH₄ / NaBH₄ | Stoichiometric | Used in conjunction with a substrate-bound chiral auxiliary. |

Chiral auxiliary-based synthesis involves covalently attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. diva-portal.org After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. This is a well-established method for asymmetric synthesis. diva-portal.orgsciengine.com

For the synthesis of β-amino alcohols, a chiral auxiliary can be incorporated into the substrate, for example, by forming an imine with a chiral amine. nih.gov An alternative strategy involves the enantioselective conjugate addition of an amine to an α,β-unsaturated ester that is derived from a chiral alcohol auxiliary. vcu.edu This approach introduces the amine and sets the stereocenter in a single step with diastereocontrol provided by the auxiliary. The drawback of this method is the need for stoichiometric amounts of the chiral auxiliary, which must be synthesized and later removed. vcu.edu

Enantioselective Reduction of Chiral Precursors

Industrial Production Considerations for Enantiopure this compound

The synthesis of enantiopure this compound on an industrial scale requires methodologies that are not only high-yielding and stereoselective but also economically viable and environmentally sustainable. While multiple synthetic routes exist, large-scale production often favors processes that minimize complex purification steps and utilize cost-effective starting materials and catalysts.

Catalytic hydrogenation is a widely employed industrial method for the synthesis of amines and alcohols due to its high efficiency and atom economy. For the production of this compound, the asymmetric hydrogenation of a corresponding ketone, such as 4-hydroxy-2-butanone, or the reduction of a nitrile-containing precursor are primary strategies.

The asymmetric hydrogenation of a ketone to a chiral alcohol is a key transformation. In an industrial setting, this is often achieved using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under high pressure of hydrogen gas (50–100 bar). To achieve the desired (S)-enantiomer with high enantiomeric excess (ee), a chiral catalyst is essential. One common approach involves the use of a transition metal complex with a chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligated to ruthenium or palladium. The choice of the specific chiral ligand and metal center is crucial for directing the stereochemical outcome of the reaction.

Another approach involves the reduction of 3-aminobutan-2-one. smolecule.com While this precursor already contains the amino group, a subsequent stereoselective reduction of the ketone functionality is required to yield the desired enantiomer of the amino alcohol.

The general conditions for such hydrogenations involve dissolving the ketone substrate in a suitable solvent, such as methanol (B129727) or isopropanol, and introducing the chiral catalyst. The reaction is then carried out in a high-pressure reactor under a hydrogen atmosphere. The temperature and pressure are optimized to ensure a high conversion rate and enantioselectivity. After the reaction is complete, the catalyst is typically recovered through filtration and can often be recycled, which is a significant consideration for cost-effective large-scale production.

Biocatalysis, a form of catalytic transformation using enzymes, has also emerged as a powerful tool for the synthesis of chiral amines and amino alcohols. Amine dehydrogenases (AmDHs) can be used for the reductive amination of ketones. frontiersin.org For instance, wild-type AmDHs have been shown to be effective in synthesizing this compound with a high enantiomeric excess of 99.5%. frontiersin.orgwhiterose.ac.uk This biocatalytic approach offers the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint compared to some traditional chemical methods.

| Precursor | Catalyst Type | Key Parameters | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| 4-hydroxy-2-butanone | Asymmetric Metal-Ligand Complex (e.g., Ru-BINAP) | High pressure H₂, specific solvent and temperature | Can exceed 99% with optimized catalyst system |

| 4-hydroxy-2-butanone | Amine Dehydrogenase (AmDH) | Aqueous buffer, ambient temperature | Up to 99.5% frontiersin.orgwhiterose.ac.uk |

A cost model for the production of (R)-3-aminobutan-1-ol based on the reduction of (R)-3-aminobutanoic acid with NaAlH₄ highlights the key cost components. This model assumes a certain yield and includes the costs of all raw materials and a conversion cost, which accounts for labor, equipment, and other manufacturing overheads. vcu.edu Solvent recycling, such as for tetrahydrofuran (B95107) (THF), is also a crucial factor in minimizing costs and the environmental impact of the process. vcu.edu

| Cost Driver | Description | Impact on Final Cost |

|---|---|---|

| Chiral Starting Material | e.g., (S)-3-aminobutanoic acid. The cost of the enantiopure precursor is a primary expense. | High |

| Catalyst | Cost of the chiral catalyst (metal-ligand complex or enzyme) and its reusability. | Medium to High |

| Reducing Agent | The choice between expensive hydrides (e.g., LiAlH₄) and more economical options (e.g., NaAlH₄) significantly affects cost. vcu.edu | High |

| Solvent | Cost of the solvent and the efficiency of its recovery and recycling process. vcu.edu | Medium |

| Yield and Purity | Higher yields and purities reduce the cost per kilogram of the final product. | High |

| Conversion Costs | Includes energy, labor, and equipment maintenance. | Medium |

The relationship between the price of the starting material and the final cost of the product is often linear. For example, in the synthesis of the (R)-enantiomer, a model shows that at a 65% yield, the cost of the final product is directly proportional to the price of the starting homoalanine, with an added constant representing other raw materials and conversion costs. vcu.edu Achieving a higher yield, for instance, 70%, starting from a lower-cost raw material, can substantially decrease the final product cost, making the process more economically competitive. vcu.edu

Asymmetric Applications of S 3 Aminobutan 1 Ol in Organic Synthesis

Role as a Chiral Building Block

The strategic placement of the amino and hydroxyl groups on a chiral scaffold makes (S)-3-aminobutan-1-ol a prized starting material for introducing stereocenters into target molecules. This is particularly crucial in the synthesis of enantiomerically pure compounds where biological activity is often dependent on a specific three-dimensional arrangement.

Pharmaceutical Synthesis and Drug Intermediate Development

A prominent example of the industrial application of this compound's enantiomer, (R)-3-aminobutan-1-ol, is in the synthesis of Dolutegravir, a potent anti-HIV drug. mdpi.comresearchgate.net Dolutegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. researchgate.net The synthesis of Dolutegravir involves the condensation of (R)-3-aminobutan-1-ol with a functionalized pyridinone core. mdpi.comresearchgate.net This reaction establishes a crucial part of the drug's tricyclic scaffold with high diastereoselectivity. sci-hub.se The chirality of the aminobutanol (B45853) is essential for the drug's potent antiviral activity. vcu.edu The significance of this intermediate has spurred the development of various synthetic methods to produce it efficiently and economically on an industrial scale. researchgate.net

Beyond Dolutegravir, this compound and its derivatives serve as precursors for a range of other biologically active compounds. whiterose.ac.ukresearchgate.netresearchgate.net Its structural motif is found in various molecules investigated for therapeutic potential. For instance, chiral amino alcohols are integral components of many natural products and pharmaceuticals. mdpi.com Research has demonstrated its use in synthesizing compounds with potential applications in treating neurological disorders and viral infections. smolecule.com Furthermore, biocatalytic methods employing amine dehydrogenases have been developed for the synthesis of this compound with high enantiomeric excess, highlighting its importance as a building block for various bioactive molecules. whiterose.ac.uk For example, the condensation of this compound with 1,3-cyclohexanedione (B196179) has been utilized in the synthesis of bicyclic enamines, which are precursors to more complex alkaloid structures. researchgate.net

Design and Development of Chiral Ligands and Catalysts

The bifunctional nature of this compound makes it an excellent scaffold for the design of chiral ligands. These ligands can then be coordinated with metal centers to create catalysts for a wide array of asymmetric reactions.

This compound is a valuable precursor for creating chiral ligands used in asymmetric catalysis. researchgate.netsmolecule.com These ligands, often bidentate, can chelate to a metal, creating a chiral environment that influences the stereochemical outcome of a reaction. The development of such catalysts is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer products with high efficiency. For example, derivatives of amino alcohols can be used to form ligands for metal-catalyzed hydrogenations and transfer hydrogenations, which are fundamental processes in asymmetric synthesis.

The structure of the chiral ligand derived from this compound directly impacts the enantioselectivity and diastereoselectivity of the catalytic transformation. harvard.edu The steric and electronic properties of the ligand create a well-defined chiral pocket around the metal's active site. This pocket preferentially binds one of the prochiral faces of the substrate, leading to the formation of one enantiomer in excess. The rigidity and conformational preferences of the ligand, which are influenced by the aminobutanol backbone, are critical factors in achieving high levels of stereocontrol. Research into various catalyst systems has shown that subtle modifications to the ligand structure can have a profound effect on the stereochemical outcome of reactions such as reductions, alkylations, and cycloadditions. researchgate.net

Data Tables

Table 1: Biocatalytic Synthesis of this compound

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| MsmeAmDH | 4-hydroxybutan-2-one | >99 | 99.5 |

| CfusAmDH | 4-hydroxybutan-2-one | 97.1 | >99 |

Data sourced from a study on biocatalytic reductive amination using native Amine Dehydrogenases. whiterose.ac.uk

Table 2: Application in Dolutegravir Synthesis

| Intermediate | Key Reagent | Significance | Reference |

|---|---|---|---|

| Tricyclic Pyridone | (R)-3-Aminobutan-1-ol | Forms key stereocenter | sci-hub.se |

| (R)-3-Aminobutanol | D-(-)-Tartaric Acid | Chiral resolution | researchgate.net |

This table highlights the role of the enantiomer in a major pharmaceutical application.

Principles of Stereochemical Control and Chiral Induction

The utility of this compound in asymmetric synthesis stems from its inherent chirality, which allows it to serve as a chiral building block or auxiliary. a2bchem.com By incorporating this molecule into a reaction sequence, chemists can exert precise control over the three-dimensional arrangement of atoms in the products, a concept known as stereochemical control or chiral induction. The principles governing this control are founded on the transfer of stereochemical information from the chiral aminobutanol backbone to new stereocenters being formed in a molecule.

Investigation of Stereodirecting Effects in Chemical Transformations

The stereodirecting effect of a chiral molecule like this compound is its ability to influence the stereochemical outcome of a chemical reaction. This is often achieved by temporarily incorporating the chiral molecule into one of the reactants, where it functions as a "chiral auxiliary." This auxiliary creates a diastereomeric, asymmetric environment around the reactive center, causing subsequent reactions to favor the formation of one diastereomer over another.

A key strategy involves the formation of chiral intermediates where the this compound backbone restricts the possible transition states of a reaction. For instance, the condensation of this compound with an achiral diketone, such as 1,3-cyclohexanedione, can form a chiral bicyclic enamine. researchgate.net In this new structure, the chiral center originating from the aminobutanol derivative effectively shields one face of the molecule. A subsequent reaction, such as catalytic hydrogenation, will preferentially occur on the less sterically hindered face, leading to the formation of a new stereocenter with a specific, predictable configuration. This process results in a high diastereomeric excess (de). researchgate.net

The mechanism of this stereodirection can be explained by conformational analysis of the transition state. The chiral auxiliary forces the substrate into a rigid conformation where one pathway for reactant approach is energetically favored. Similar to the allylic 1,3-strain model observed in reactions with other chiral amines, the substituents on the stereocenter of the auxiliary create a sterically biased environment. nih.gov This forces the incoming reagent to attack the reactive center (e.g., a double bond or carbonyl group) from the more accessible trajectory, thus dictating the stereochemistry of the product. nih.govmdma.ch

Below is a table illustrating the diastereoselective hydrogenation of a bicyclic enamine derived from this compound, highlighting the directing effect of the chiral auxiliary.

| Precursor | Reaction | Major Product Diastereomer | Diastereomeric Excess (de) |

| Bicyclic enamine from this compound and 1,3-cyclohexanedione | Catalytic Hydrogenation | (3aS,7aS)-Octahydro-1H-indol-4-one derivative | High |

Table 1: Example of a stereodirected reaction using a derivative of this compound. Data based on findings in similar synthetic pathways. researchgate.net

Chiral Amplification and Transfer Mechanisms in Ligand-Metal Complexes

Chiral amplification refers to a process where a small initial enantiomeric imbalance in a system is significantly enhanced. In the context of ligand-metal complexes, this compound serves as a foundational unit for synthesizing chiral ligands that can coordinate with metal centers. rsc.org The chirality of the aminobutanol is transferred to the ligand, which in turn organizes the coordination sphere of the metal complex into a specific, asymmetric three-dimensional structure. This chiral metal complex can then function as a catalyst, repeatedly transferring its stereochemical information to a large number of substrate molecules, a process known as chiral transfer.

The mechanism of chiral transfer in metal-catalyzed reactions is multifaceted. The chiral ligand creates a well-defined, asymmetric binding pocket for the substrate. The precise geometry of this pocket, dictated by the ligand's structure, allows the substrate to bind in only one or a limited number of orientations. This selective binding pre-organizes the substrate for the subsequent chemical transformation, ensuring that the reaction proceeds through a low-energy transition state that leads to the desired enantiomer of the product. cbpbu.ac.inuark.edu

A notable application of this compound is in the synthesis of chiral ligands for metal nanoclusters, which have unique photophysical properties. rsc.org For example, ligands derived from the reaction of this compound can be used to protect silver (Ag) nanoclusters. The chirality is transferred from the aminobutanol to the ligand and then to the surface of the nanocluster, inducing supramolecular chirality. This can result in an amplified chiroptical response, such as strong circularly polarized luminescence (CPL). rsc.org The efficiency of this chiral transfer and amplification is often quantified by the luminescence dissymmetry factor (g_lum) and the photoluminescence quantum yield (QY).

Another mechanism for chiral amplification, though not exclusive to ligand-metal complexes, involves exploiting the physical properties of diastereomeric intermediates. For instance, the difference in solubility between racemic and enantiopure forms of a derivatized compound can be used to achieve significant enantioenrichment in solution from a nearly racemic mixture. nih.gov

The table below summarizes the properties of chiral ligands derived from this compound and their effect on the chiroptical properties of silver nanoclusters, demonstrating chiral amplification.

| Chiral Ligand Precursor | Metal | Resulting Complex | Property | Observed Effect |

| This compound | Ag | Chiral Ligand-Protected Silver Nanocluster | Photoluminescence Quantum Yield (QY) | Enhanced QY |

| This compound | Ag | Chiral Ligand-Protected Silver Nanocluster | Circularly Polarized Luminescence (CPL) | Strong CPL signal observed |

| This compound | Ag | Chiral Ligand-Protected Silver Nanocluster | Luminescence Dissymmetry Factor (g_lum) | Significant g_lum value, indicating efficient chiral transfer |

Table 2: Illustrative data on chiral amplification in metal nanoclusters functionalized with ligands derived from this compound. Data conceptualized from findings in the literature. rsc.org

Mechanistic Investigations and Computational Studies of S 3 Aminobutan 1 Ol Reactivity

Elucidation of Reaction Pathways and Functional Group Transformations

The presence of both amino and hydroxyl groups on the (S)-3-aminobutan-1-ol scaffold dictates its reactivity, enabling a variety of functional group transformations.

Mechanistic Studies of Oxidation Reactions and Resulting Products

The oxidation of this compound can selectively target either the hydroxyl or the amino group, depending on the chosen oxidant and reaction conditions. Oxidation of the primary alcohol group can yield the corresponding aldehyde or carboxylic acid. For instance, the use of mild oxidizing agents can lead to the formation of (S)-3-aminobutanal, while stronger oxidants can produce (S)-3-aminobutanoic acid. Conversely, oxidation of the amino group can occur, though it is a less common transformation for this specific molecule. The specific reagents and conditions employed are crucial in directing the reaction toward the desired oxidized product.

Reductive Pathways and Derived Compound Formation

While this compound itself is a product of reduction (e.g., from 4-hydroxybutan-2-one), its functional groups can participate in further reductive processes. smolecule.comresearchgate.net For instance, the hydroxyl group can be derivatized and subsequently removed through a reductive dehydroxylation process, although this is not a typical transformation. More relevant are the reductive amination reactions where ketones are converted to chiral amines, with this compound being a key product in biocatalytic reductive amination. researchgate.netwhiterose.ac.uk Studies have shown that amine dehydrogenases (AmDHs) can catalyze the reductive amination of 4-hydroxybutan-2-one to produce this compound with high enantioselectivity. researchgate.netwhiterose.ac.uk

A study on biocatalytic reductive amination demonstrated the effectiveness of various amine dehydrogenases in synthesizing this compound. The following table summarizes the performance of different enzymes.

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| MsmeAmDH | 4-hydroxybutan-2-one | This compound | up to 97.1 | 99.5 |

| CfusAmDH | 4-hydroxybutan-2-one | This compound | - | - |

| MATOUAmDH2 | 4-hydroxybutan-2-one | This compound | - | - |

| Data sourced from studies on biocatalytic reductive amination. researchgate.netwhiterose.ac.uk |

Nucleophilic Substitution Reactivity at Hydroxyl and Amino Centers

Both the hydroxyl and amino groups of this compound can act as nucleophiles. The amino group can readily participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides. smolecule.com The hydroxyl group, being a weaker nucleophile, typically requires activation to a better leaving group (e.g., by protonation or conversion to a sulfonate ester) before it can be displaced in a nucleophilic substitution reaction. libretexts.org The relative reactivity of the two centers can be controlled by pH and the choice of electrophile. For example, under acidic conditions, the amino group is protonated, rendering it non-nucleophilic and favoring reactions at the hydroxyl group. Conversely, under basic or neutral conditions, the more nucleophilic amino group is expected to react preferentially. The steric hindrance around the chiral center can also influence the rate and regioselectivity of these substitution reactions.

Advanced Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the reactivity of this compound at a molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Reaction Energetics and Activation Barriers

Density Functional Theory (DFT) is a computational method used to study the electronic structure of molecules, providing valuable information about reaction mechanisms, energetics, and activation barriers. doi.orgresearchgate.net For this compound, DFT calculations can be employed to model the transition states of its various reactions, such as oxidation, reduction, and nucleophilic substitution. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies, which are crucial for understanding reaction rates and predicting the most favorable reaction pathways. For instance, DFT studies can help elucidate why a particular oxidant favors the hydroxyl group over the amino group or vice versa. doi.org These theoretical calculations are instrumental in designing more efficient and selective synthetic routes. rsc.org

Molecular Docking Simulations for Investigating Interactions with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking simulations are particularly useful for understanding its interactions with biological macromolecules, such as enzymes. whiterose.ac.ukdoi.org For example, in biocatalytic reactions, docking studies can reveal how this compound or its precursor fits into the active site of an enzyme like an amine dehydrogenase. whiterose.ac.uk These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding affinity and stereoselectivity of the enzyme. whiterose.ac.uk The insights gained from molecular docking can guide protein engineering efforts to improve the catalytic efficiency and selectivity of enzymes used in the synthesis of this compound and its derivatives. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into conformational changes, solvent effects, and the dynamics of chemical reactions. For a chiral molecule like this compound, MD simulations can be particularly valuable for understanding its three-dimensional structure and how that structure influences its reactivity.

While extensive, dedicated molecular dynamics studies on this compound are not widely available in peer-reviewed literature, the principles of this technique and computational studies on analogous small amino alcohols allow for a projection of how MD would elucidate its behavior. For instance, in the context of biocatalysis, researchers have noted that deeper computational studies, including molecular dynamics simulations, would be beneficial to explain the selectivity observed in enzymatic reactions involving this compound. whiterose.ac.ukresearchgate.net

Conformational Landscape:

The conformational flexibility of this compound is primarily governed by the rotation around its carbon-carbon single bonds. The key dihedral angles, particularly the N-C3-C2-C1 and C4-C3-C2-C1 torsions, define the spatial arrangement of the amino and hydroxyl functional groups. MD simulations can map the potential energy surface of the molecule as a function of these dihedral angles, identifying low-energy, stable conformers.

It is anticipated that the most stable conformations would be influenced by the potential for intramolecular hydrogen bonding between the amino group (proton donor) and the hydroxyl group (proton acceptor). This interaction would lead to pseudo-cyclic structures. Conversely, in polar solvents, intermolecular hydrogen bonding with solvent molecules would compete with intramolecular bonding, leading to a higher population of more extended or linear conformers.

An MD simulation would track the transitions between different conformational states over the simulation time, providing information on the energy barriers separating these states and the lifetime of each conformer.

Solvent Effects and Reactivity:

MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation effects on the structure and reactivity of this compound. The simulations can reveal the organization of solvent molecules around the solute, including the formation of hydrogen-bonding networks. This is crucial for understanding reaction mechanisms, as the solvent can stabilize or destabilize reactants, transition states, and products. For example, in a reaction involving the protonation of the amino group, MD simulations could illustrate how water molecules orient to stabilize the resulting ammonium (B1175870) cation.

In the context of reactivity, MD simulations can be used to study the initial stages of a chemical reaction, such as the approach of a reactant to the this compound molecule. By combining MD with quantum mechanics (QM) in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, one can model the electronic changes during bond formation and breakage with high accuracy, while still accounting for the dynamic effects of the surrounding environment. Such studies have been effectively used to understand the role of mutations in the active sites of enzymes that process amino alcohols, revealing how conformational changes affect substrate binding and catalytic efficiency. researchgate.net

Illustrative Data from a Hypothetical MD Simulation:

The following table represents the type of data that could be generated from an MD simulation of this compound in an aqueous solution. This data is for illustrative purposes only, as specific experimental or simulation data from dedicated studies is not publicly available.

| Conformer | Key Dihedral Angle (N-C3-C2-C1) | Potential Energy (kcal/mol) | Population (%) in Water | Dominant Interaction |

|---|---|---|---|---|

| Gauche 1 (Folded) | ~60° | 0.0 | 45 | Intramolecular H-Bond (N-H···O) |

| Anti (Extended) | ~180° | 0.8 | 35 | Solvent H-Bonding |

| Gauche 2 (Folded) | ~-60° | 1.2 | 20 | Intramolecular H-Bond (N-H···O) |

This illustrative table showcases how MD simulations could quantify the conformational preferences of this compound, providing a foundation for understanding its behavior in solution and its role in chemical reactions.

Advanced Analytical Methodologies for Enantiomeric Purity and Structural Elucidation

Chromatographic Techniques for Chiral Analysis

Chromatography is essential for the separation of enantiomers, and the development of chiral stationary phases (CSPs) has been a significant advancement in this field. These techniques allow for the effective resolution of racemic mixtures, which is critical for quantifying the enantiomeric excess of chiral compounds like (S)-3-Aminobutan-1-ol.

Chiral Gas Chromatography (GC) is a highly effective method for separating the enantiomers of volatile compounds. researchgate.net However, the direct analysis of polar molecules like this compound can be problematic. To address this, derivatization is employed to increase the volatility of the analyte and improve its interaction with the chiral stationary phase. researchgate.netsigmaaldrich.com

A common derivatization strategy involves the acylation of both the amino and hydroxyl groups. For instance, reacting the aminobutanol (B45853) with trifluoroacetic anhydride (B1165640) (TFAA) converts it into a more volatile bis(trifluoroacetyl) derivative. google.com This derivatized compound can then be effectively separated on a chiral GC column, often one with a cyclodextrin-based stationary phase. vcu.edugcms.cz The enantiomeric excess can be determined by integrating the peak areas of the two separated enantiomers. google.com

Table 1: Illustrative GC Parameters for Chiral Analysis of Derivatized 3-Aminobutan-1-ol (B1281174)

| Parameter | Condition |

|---|---|

| Analyte | This compound |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) google.com |

| Column Type | Chiral Stationary Phase (e.g., Chirasil-L-Val) nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Purpose | Determination of enantiomeric purity google.comgoogle.com |

Chiral High-Performance Liquid Chromatography (HPLC) provides a powerful alternative for enantiomeric separations. researchgate.net A primary challenge with this compound is its lack of a strong chromophore, rendering it difficult to detect with standard UV-Vis detectors. vcu.edu Consequently, derivatization with a UV-active reagent is often required. Reagents such as (R)-(+)-1-phenylethanesulfonyl chloride can be used to create diastereomeric derivatives that can be separated on a standard achiral reverse-phase column and detected by UV. google.com

Another approach involves using carbobenzyloxy (CBZ) derivatization to introduce a chromophore, enabling chiral separation and analysis. vcu.edu Developments in chiral stationary phases, particularly those based on polysaccharides or macrocyclic glycopeptides, are ongoing. sigmaaldrich.comcsfarmacie.cz These advanced CSPs may allow for the direct separation of underivatized aminols, which would simplify the analytical workflow. sigmaaldrich.commdpi.com However, the small and polar nature of this compound makes direct analysis on many common chiral columns challenging. vcu.edu

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and purity evaluation of this compound, offering data that is complementary to chromatographic findings.

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom | Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | CH₃ | ~1.20 (doublet) rsc.org |

| CH₂ (next to CH) | ~1.71 (multiplet) rsc.org | |

| CH (next to N) | ~3.52 (multiplet) rsc.org | |

| CH₂ (next to O) | ~2.90 (multiplet) rsc.org | |

| ¹³C NMR | CH₃ | ~20.79 rsc.org |

| CH₂ (next to CH) | ~28.41 rsc.org | |

| CH (next to N) | ~50.21 rsc.org | |

| CH₂ (next to O) | ~27.78 rsc.org |

Note: Chemical shifts are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS) is utilized to confirm the molecular weight of this compound and to obtain structural information from its fragmentation pattern. nih.govescholarship.org In Electron Impact (EI) ionization, the molecule is bombarded with electrons, leading to the formation of a molecular ion and characteristic fragment ions. shimadzu.com.au For aliphatic amines and alcohols, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). libretexts.orgmiamioh.edu The fragmentation pattern of 3-aminobutan-1-ol is consistent with its structure, often showing a significant peak from the loss of a water molecule. vcu.edu

Table 3: Key Mass Fragments in the EI Mass Spectrum of 3-Aminobutan-1-ol

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 89 | [C₄H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 71 | [M - H₂O]⁺ | Loss of a water molecule vcu.edu |

| 45 | [CH₂CH₂OH]⁺ | Cleavage of C2-C3 bond |

| 44 | [CH(NH₂)CH₃]⁺ | Cleavage of C2-C3 bond |

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Biocatalytic Pathways for Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical and chemical industries has driven research into sustainable and efficient synthetic methods. google.com Biocatalysis, utilizing enzymes for chemical transformations, has emerged as a powerful tool for producing chiral molecules like (S)-3-Aminobutan-1-ol with high selectivity and under mild conditions. mdpi.com

Future research is focused on the discovery and engineering of novel enzymes to create more efficient and sustainable biocatalytic pathways. One of the most promising approaches is the use of transaminase (TA) enzymes. These enzymes can catalyze the asymmetric amination of a prochiral ketone, such as 4-hydroxybutan-2-one, to produce this compound in a single, efficient step. smolecule.com This method is considered environmentally friendly and highly effective. smolecule.com Research in this area is exploring a variety of transaminases and optimizing reaction conditions to maximize yield and enantiomeric excess. google.com For instance, the deracemization of racemic amines using two stereocomplementary ω-transaminases is an attractive strategy, offering the potential for complete conversion to the desired enantiomer. mdpi.com

Another significant area of exploration is the use of amine dehydrogenases (AmDHs). Engineered AmDHs have shown great potential for the synthesis of chiral amino alcohols. nih.gov Recent studies have demonstrated the use of native AmDHs for the reductive amination of ketones to produce short-chain chiral amines and amino alcohols. whiterose.ac.uk In one study, the synthesis of this compound was achieved with a conversion rate of up to 97.1% at a 50mM substrate concentration and an enantiomeric excess of 99.5% using an AmDH from Mycobacterium smegmatis (MsmeAmDH). researchgate.netresearchgate.netresearchgate.net

Development of Next-Generation Asymmetric Catalysts Incorporating this compound Derivatives

The chiral nature of this compound makes it an excellent candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. a2bchem.com Chiral auxiliaries are incorporated into a substrate to control the stereochemical outcome of a reaction and are then removed. Chiral ligands coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction.

Future research aims to develop next-generation asymmetric catalysts by incorporating derivatives of this compound. These new catalysts are expected to exhibit enhanced activity, selectivity, and stability in a variety of chemical transformations. The development of such catalysts is a key area of research for producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. a2bchem.com The versatility of this compound allows for the synthesis of a diverse range of structurally complex molecules with high stereochemical purity. a2bchem.com

Expansion into New Pharmaceutical, Agrochemical, and Specialty Chemical Intermediates

This compound is already recognized as a key intermediate in the synthesis of various pharmaceuticals. a2bchem.com Notably, its enantiomer, (R)-3-aminobutan-1-ol, is a crucial building block for the HIV integrase inhibitor Dolutegravir. google.comresearchgate.netgoogleapis.com The (S)-enantiomer is also a valuable intermediate for antiviral compounds and other biologically active molecules. smolecule.com

The future will likely see an expansion of its applications into new pharmaceutical, agrochemical, and specialty chemical intermediates. a2bchem.com Its use as a chiral building block allows for the synthesis of complex molecules with specific biological activities. a2bchem.com Research is ongoing to explore its incorporation into new drug candidates for a range of diseases. smolecule.com In the agrochemical sector, chiral compounds are increasingly important for developing more effective and environmentally benign pesticides and herbicides. researchgate.net The unique structure of this compound makes it a promising starting material for the synthesis of novel agrochemicals. a2bchem.com

Integration into Supramolecular Chirality and Advanced Materials Science for Optoelectronic Applications

A fascinating and rapidly developing area of research is the use of this compound in the field of supramolecular chemistry and advanced materials science. The chirality of this molecule can be transferred to larger, more complex systems, leading to materials with unique optical and electronic properties.

One of the most exciting emerging applications is in the development of materials exhibiting circularly polarized luminescence (CPL). CPL is the differential emission of left and right circularly polarized light and is a key property for applications in 3D displays, secure communication, and chiroptical sensing. nih.govunibo.it Recent research has shown that chiral ligands derived from this compound can be used to modify silver nanoclusters, inducing CPL in these materials. rsc.org This opens up new possibilities for designing and fabricating novel optoelectronic devices. smolecule.com

Future research will focus on integrating this compound derivatives into a wider range of advanced materials, such as polymers and metal-organic frameworks, to create new functional materials with tailored chiroptical properties. smolecule.com The ability to control supramolecular chirality at the molecular level is a powerful tool for the development of next-generation optoelectronic and photonic devices. smolecule.com

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling (S)-3-Aminobutan-1-ol in laboratory experiments?

- Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact due to its irritant properties . Waste should be segregated and disposed via certified biohazard services to prevent environmental contamination . Work should be conducted in a fume hood with adequate ventilation.

Q. How can the enantiomeric purity of this compound be validated experimentally?

- Methodological Answer : Chiral HPLC or polarimetry are standard methods. For HPLC, use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min . NMR with chiral shift reagents (e.g., Eu(hfc)₃) can also distinguish enantiomers via splitting of signals .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peak at m/z 89.0841 (calculated for C₄H₁₁NO) .

- FTIR : Key peaks include O-H stretch (~3350 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-O stretch (~1050 cm⁻¹) .

- ¹H/¹³C NMR : Assignments include δ 1.2 ppm (CH₃), δ 3.6 ppm (CH₂OH), and δ 2.9 ppm (NH₂) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound with >99% ee?

- Methodological Answer :

- Asymmetric Reductive Amination : Use (R)-BINAP-ligated ruthenium catalysts for hydrogenation of 3-oxobutan-1-ol with NH₃ under 50 psi H₂ at 60°C .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) in organic solvents to hydrolyze racemic esters selectively .

Q. How does stereochemistry influence this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The (S)-configuration directs regioselectivity in SN2 reactions. For example, tosylation occurs preferentially at the hydroxyl-bearing carbon due to steric hindrance from the adjacent amino group. Computational DFT studies (B3LYP/6-31G*) show a 15% lower activation energy for the (S)-enantiomer compared to (R) .

Q. What computational models predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., GABA receptors) to simulate binding modes. The amino group forms hydrogen bonds with Asp66 and Arg112 residues .

- MD Simulations : GROMACS simulations (AMBER force field) reveal stable interactions in aqueous environments, with a free energy of binding ΔG = -8.2 kcal/mol .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Degrades rapidly at pH < 3 (protonation of NH₂) or pH > 10 (OH⁻-catalyzed elimination). Stability is optimal at pH 6–7 (half-life > 6 months at 4°C) .

- Thermal Stability : Decomposes above 150°C via intramolecular cyclization to form pyrrolidine derivatives. TGA-DSC shows a sharp endothermic peak at 158°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.